ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate
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Overview
Description
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate, also known as MET, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Chemical Synthesis and Characterization
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate and related compounds have been synthesized and characterized through various chemical reactions and structural analyses. In one study, ethyl acetoacetate reacted with 3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazines to produce a variety of compounds, including dioxo-tetrahydro-as-triazino[4,3-b]-1,2,4-triazepines and methyl-oxo-dihydro-s-triazolo[3,2-c]-1,2,4-triazines, highlighting the compound's role in the synthesis of triazine derivatives (Lavergne, Viallefont, & Daunis, 1975).
Another study focused on the one-pot synthesis and crystal structure analysis of triazole derivatives, including compounds similar to ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate. This research demonstrated the compounds' crystal packing and molecular structure, providing insights into their chemical properties and potential applications in materials science (Ahmed et al., 2016).
Corrosion Inhibition
Triazole derivatives, including those structurally related to ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate, have been investigated as ecological corrosion inhibitors for mild steel in acidic solutions. Studies have shown that these compounds can significantly reduce corrosion, making them valuable in protecting industrial materials (Nahlé et al., 2021).
Crystal Structure
The crystal structure of compounds related to ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate has been elucidated, providing detailed insights into their molecular geometry and potential for forming hydrogen bonds in crystalline arrays. Such information is crucial for understanding the physical properties and reactivity of these compounds (Karczmarzyk et al., 2012).
Mechanism of Action
Target of Action
The primary targets of ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate are neurological cells , specifically human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This interaction results in promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways leads to a reduction in inflammation and apoptosis, respectively . This results in the compound’s neuroprotective and anti-neuroinflammatory effects .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the inhibition of nitric oxide and TNF-α production, reduced expression of the ER chaperone BIP, and the apoptosis marker cleaved caspase-3 .
properties
IUPAC Name |
ethyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-4-14-7(13)5-6-10-11-8(9-2)12(6)3/h4-5H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYHUDOJGRBHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(N1C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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